Clinoposaponin XI
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(2S,4S,5R,8R,10S,13S,14R,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O17/c1-22-30(52)37(64-39-35(57)33(55)31(53)23(19-49)61-39)38(65-40-36(58)34(56)32(54)24(20-50)62-40)41(60-22)63-29-11-12-44(6)25(43(29,4)5)9-13-45(7)26(44)10-14-48-27-17-42(2,3)15-16-47(27,21-59-48)28(51)18-46(45,48)8/h10,14,22-41,49-58H,9,11-13,15-21H2,1-8H3/t22-,23-,24-,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,44+,45-,46+,47?,48?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBCURZIYXTEHQ-OPWJELMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3C=CC56[C@]4(C[C@@H](C7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159122-01-7 | |
| Record name | Clinoposaponin XI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159122017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Elucidation of Chemical Structure and Analogues
The precise determination of the chemical structure of natural products like Clinoposaponin XI is a multi-faceted process. It typically involves the isolation of the compound from its plant source, followed by a battery of analytical techniques that probe its molecular composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structures of complex organic molecules, including triterpenoid (B12794562) saponins (B1172615) vulcanchem.comnih.gov. For compounds like this compound, a comprehensive NMR analysis typically includes:
Proton Nuclear Magnetic Resonance (¹H NMR): This provides information about the number, type, and environment of hydrogen atoms within the molecule. It helps in identifying characteristic proton signals from the triterpene aglycone and the sugar moieties, including their anomeric protons and sugar ring protons vulcanchem.comnih.gov.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): This technique reveals the different types of carbon atoms and their chemical environments. It is instrumental in mapping the carbon skeleton of the triterpene aglycone and identifying the carbons involved in glycosidic linkages and other functional groups vulcanchem.comnih.govglycoscience.ru.
Two-Dimensional (2D) NMR Techniques: Advanced 2D NMR experiments are vital for establishing the connectivity between atoms and confirming stereochemical assignments. These include:
Correlation Spectroscopy (COSY): Used to identify proton-proton couplings, thereby revealing the connectivity of hydrogen atoms within spin systems.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons, assigning ¹³C signals to their corresponding ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): Detects correlations between protons and carbons separated by two or three bonds, crucial for establishing long-range connectivity, particularly across glycosidic linkages and within the triterpene skeleton vulcanchem.comnih.gov.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about through-space proximity of protons, aiding in the determination of stereochemistry and conformational analysis vulcanchem.comnih.gov.
The application of these NMR methods has been instrumental in assigning the structures of various clinoposaponins, including this compound, by providing detailed insights into their molecular architecture glycoscience.ru.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of compounds, as well as for elucidating structural fragments vulcanchem.comnih.govcore.ac.uk. For triterpenoid saponins, several MS techniques are commonly employed:
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of the exact molecular formula of this compound vulcanchem.com.
Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique widely used for polar and thermally labile compounds like saponins, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) vulcanchem.com.
Tandem Mass Spectrometry (MS/MS): Involves fragmenting selected precursor ions and analyzing the resulting fragment ions. This fragmentation pathway analysis provides critical information about the structure, including the sequence of sugar units and the nature of the aglycone vulcanchem.comnih.govcore.ac.ukresearchgate.netmdpi.comnih.govxml-journal.net. Specific fragmentation patterns, such as the loss of sugar units or characteristic cleavages within the triterpene skeleton, help in confirming the proposed structure core.ac.ukresearchgate.netmdpi.com.
Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique has also been utilized in the structural elucidation of clinoposaponins glycoscience.ru.
The combination of MS data with NMR findings provides robust evidence for structural confirmation researchgate.net.
Integration of Chromatographic and Spectroscopic Data for Structural Confirmation
The isolation and purification of this compound typically involve a sequence of chromatographic techniques before spectroscopic analysis. These methods are crucial for obtaining a pure sample and confirming its identity:
Chromatographic Separation: Techniques such as High-Performance Liquid Chromatography (HPLC), column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20), and liquid-liquid partitioning are employed to separate this compound from other constituents in the plant extract vulcanchem.com.
Spectroscopic and Chemical Evidence: Once purified, the compound's structure is confirmed by integrating the data obtained from NMR and MS analyses with chemical evidence, such as hydrolysis products or comparison with known standards glycoscience.ruresearchgate.net. This integrated approach ensures the accurate assignment of the complete molecular structure researchgate.net.
Relationship to Saikosaponin Homologues and Other Triterpenoid Saponins
This compound is recognized as a member of the triterpenoid saponin (B1150181) family and is closely related to saikosaponins nih.govresearchgate.netresearchgate.netbiocrick.comnih.govijcce.ac.irnih.gov. Plants from the Clinopodium genus, such as Clinopodium chinense and Clinopodium gracile, are known sources for both clinoposaponins and saikosaponins nih.govresearchgate.netresearchgate.netijcce.ac.irnih.gov.
Homologous Structures: Clinoposaponins are often described as saikosaponin homologues, indicating structural similarities, particularly in their triterpene aglycone skeletons and glycosidic attachments nih.govresearchgate.net. For instance, studies have identified numerous clinoposaponins alongside known saikosaponins from various Clinopodium species nih.govresearchgate.netresearchgate.netbiocrick.com. This compound has been identified in such studies, contributing to the understanding of the phytochemical diversity within this genus nih.govbiocrick.com.
Triterpenoid Classification: Triterpenoid saponins are characterized by a C30 triterpene aglycone, often derived from squalene (B77637). The oleanane (B1240867) skeleton is a common structural motif among these compounds, and it is present in many saikosaponins and clinoposaponins ijcce.ac.irscribd.comcabidigitallibrary.org. This compound, like other compounds in its class, is based on such a triterpene framework, with attached sugar chains biocrick.comscribd.comcabidigitallibrary.org.
Comparative Studies: Research has highlighted the identification of this compound as one of several known triterpenoid saponins isolated from Clinopodium species, often characterized by comparing their spectroscopic data with previously reported compounds researchgate.netbiocrick.com. This comparative approach is vital for classifying new or known compounds within broader families like saikosaponins nih.govresearchgate.net.
Biosynthesis and Metabolic Pathways
General Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis Pathways
The journey to Clinoposaponin XI begins with the cyclization of 2,3-oxidosqualene (B107256). This cyclization is a critical branch point from the sterol biosynthetic pathway. While sterol synthesis proceeds through the cyclization of 2,3-oxidosqualene to cycloartenol (B190886) in plants, saponin biosynthesis involves the cyclization to various triterpenoid skeletons, primarily the oleanane (B1240867) (β-amyrin) or dammarane (B1241002) types. nih.govresearchgate.netresearchgate.net Given that other identified clinoposaponins are oleanane-type saponins (B1172615), it is highly probable that this compound is also derived from a β-amyrin backbone. nih.gov
This multi-step process is initiated in the cytoplasm and involves enzymes that construct the fundamental carbon skeleton which is then tailored to create a vast diversity of saponin compounds.
Key Enzymatic Steps and Gene Expression in Saponin Production
The synthesis and modification of the triterpenoid backbone are catalyzed by several key enzyme families. The expression of the genes encoding these enzymes is fundamental to the production of saponins in plants.
Squalene (B77637) synthase (SS) is a pivotal enzyme that marks the first committed step from the central isoprenoid pathway towards the biosynthesis of sterols and triterpenoids. nih.govtandfonline.com It catalyzes the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. tandfonline.com The overexpression of the squalene synthase gene (PgSS1) in Panax ginseng has been shown to enhance the production of both phytosterols (B1254722) and triterpene saponins, indicating its regulatory role in the pathway. nih.gov Transcriptomic analyses of Clinopodium species have successfully identified multiple genes encoding for squalene synthase, highlighting the conservation of this crucial step in the biosynthesis of saponins within this genus. researchgate.net
Following the formation of the β-amyrin skeleton, a series of oxidative reactions occur, which are primarily mediated by cytochrome P450 monooxygenases (CYP450s). nih.govresearchgate.net These enzymes are responsible for introducing functional groups, such as hydroxyl groups, onto the triterpenoid backbone. This oxidative tailoring is a major contributor to the structural diversity of saponins. acs.orgnih.gov For instance, specific CYP450s can catalyze hydroxylation at various carbon positions on the β-amyrin structure, leading to a variety of sapogenins, the aglycone core of saponins. acs.orgnih.gov
The final step in the biosynthesis of this compound is glycosylation, a process carried out by UDP-glycosyltransferases (UGTs). nih.govnih.gov UGTs transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the sapogenin. nih.govresearchgate.net This glycosylation not only increases the solubility of the molecule but is also crucial for its biological activity. nih.gov The number, type, and linkage of sugar chains attached to the sapogenin are highly variable and are determined by the specificity of the UGTs involved, leading to the vast array of saponins found in nature. researchgate.netnih.gov
Transcriptomic Studies on Saponin Biosynthesis in Source Plants
Transcriptomic analyses of Clinopodium chinense and Clinopodium gracile have provided valuable insights into the genetic underpinnings of triterpenoid saponin biosynthesis. researchgate.net These studies have led to the identification of numerous candidate genes encoding the key enzymes involved in the pathway, including squalene synthase, β-amyrin synthase, CYP450s, and UGTs. researchgate.net By comparing the gene expression profiles in different tissues (leaves, stems, and roots), researchers have been able to pinpoint genes that are likely involved in the tissue-specific accumulation of saponins. For example, in C. chinense, the total saponin content was found to be higher in the aerial parts (leaves and stems) compared to the roots, and this correlates with the differential expression of biosynthesis-related genes in these tissues. These transcriptomic datasets serve as a critical resource for understanding and potentially manipulating the production of specific saponins like this compound in Clinopodium species. researchgate.net
Preclinical Pharmacological Investigations
In Vitro Biological Activities and Cellular Models
Direct studies investigating the anti-inflammatory effects of isolated Clinoposaponin XI, particularly concerning its modulation of the NF-κB, LPS-TLR4-iNOS/COX-2 pathways, were not found in the reviewed literature. However, extracts from Clinopodium species have demonstrated anti-inflammatory properties mdpi.comijcce.ac.ir. The general inflammatory response pathway involving Toll-like Receptor 4 (TLR4) activation by Lipopolysaccharide (LPS), leading to the activation of Nuclear Factor-kappa B (NF-κB) and subsequent induction of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is a well-established mechanism in inflammatory processes nih.govfrontiersin.orgmdpi.com.
Specific in vitro anticancer data for isolated this compound against human cancer cell lines was not extensively documented in the provided search results. However, extracts from Clinopodium vulgare have shown significant cytotoxic effects on various human cancer cell lines. These studies indicate that extracts from C. vulgare possess cytotoxic activity against cell lines including A2058 (human metastatic melanoma), HEp-2 (human larynx epidermoid carcinoma), L5178Y (mouse lymphoma), CaOV (human testis cystadenocarcinoma), HeLa (human cervical adenocarcinoma), HT-29 (human colorectal adenocarcinoma), and MCF-7 (human breast adenocarcinoma) researchgate.netnih.govresearchgate.net.
| Cell Line | IC50 (µg/mL) | Reference |
| A2058 | 20 | researchgate.net |
| HEp-2 | 10 | researchgate.net |
| L5178Y | 17.8 | researchgate.net |
| CaOV | 225–260.86 | researchgate.net |
| HeLa | 360.27–388.5 | researchgate.net |
Note: The data presented above refers to the cytotoxic activity of Clinopodium vulgare extracts, not specifically isolated this compound.
Direct research detailing the cardioprotective mechanisms of this compound was not found in the provided literature. However, plants of the genus Clinopodium have been reported to possess cardioprotective properties mdpi.comijcce.ac.ir. The mechanisms underlying cardioprotection are complex and have been investigated for various therapeutic agents, but specific studies on this compound are lacking.
Specific studies detailing the hemostatic activity or platelet aggregation modulation by this compound were not identified in the reviewed literature. Nevertheless, plants of the genus Clinopodium have been reported to exhibit hemostatic properties mdpi.com. The modulation of platelet function, including aggregation, is a critical aspect of hemostasis and thrombosis, and is influenced by various compounds and pathways nih.govreading.ac.ukmdpi.combioinformation.netclinical-laboratory-diagnostics.com.
Direct studies investigating the immunoregulatory properties of this compound were not found in the provided literature. However, triterpenoid (B12794562) saponins (B1172615) isolated from Clinopodium gracile and Clinopodium species generally exhibit immunomodulatory effects mdpi.comijcce.ac.ir.
Specific in vitro studies on the α-glucosidase inhibitory activity of this compound were not found in the provided literature. While enzyme inhibition, particularly of α-glucosidase, is a known activity associated with various plant compounds, including flavonoids and saponins, for their potential antidiabetic effects mdpi.comwikipedia.orgnih.govscielo.br, direct evidence for this compound's role in this regard is not available from the current search results.
Compound List:
this compound
Cytotoxic Selectivity in Tumor versus Non-tumor Cells
Research into the cytotoxic properties of clinoposaponins, a class of compounds found in Clinopodium vulgare extracts, has indicated selective activity against cancer cells. Studies have evaluated the effects of these extracts on various human cell lines, including cancer cell lines such as CaOV and HeLa, and a normal cell line, FL. These investigations demonstrated that certain clinoposaponin-containing extracts exhibit dose-dependent cytotoxic effects on tumor cells while showing minimal impact on normal cells uni-plovdiv.bg.
Specifically, extracts from Clinopodium vulgare were tested for their ability to inhibit the proliferation and viability of cancer cells. The results indicated that these extracts possess selective cytotoxic actions, meaning they are more potent against cancer cells than against normal cells uni-plovdiv.bg. For instance, when tested against CaOV (ovarian cancer) and HeLa (cervical cancer) cell lines, the extracts displayed significant cytotoxicity. The lipophilic extract, for example, showed an IC50 value of 225 µg/mL against CaOV cells, and between 360.27-388.5 µg/mL against HeLa cells. In contrast, the normal FL cell line was not significantly affected by these extracts at comparable concentrations, highlighting their selective nature uni-plovdiv.bg. This selectivity is crucial for the development of potential therapeutic agents, as it suggests a reduced likelihood of harm to healthy tissues. The mechanism of action is thought to involve pathways that induce cell death in cancer cells while sparing normal cells uni-plovdiv.bg.
Table 1: Cytotoxic Selectivity of Clinoposaponin-Containing Extracts on Cancer vs. Normal Cell Lines
| Cell Line Type | Cell Line Name | Extract Type | IC50 Value (µg/mL) | Selectivity (vs. Normal Cells) |
| Cancer | CaOV | Acidified | 260.86 | Selective |
| Cancer | CaOV | Lipophilic | 225 | Selective |
| Cancer | HeLa | Acidified | 360.27 - 388.5 | Selective |
| Cancer | HeLa | Lipophilic | 225 - 388 | Selective |
| Normal | FL | Acidified/Lipophilic | Not significantly affected | High |
Note: IC50 values for HeLa cells with lipophilic extract were presented as a range. For normal FL cells, no significant effect was observed at tested concentrations, indicating high selectivity.
In Vivo Preclinical Efficacy Studies
Based on the available search results, no specific preclinical efficacy studies for this compound in in vivo animal models were identified.
Assessment of Therapeutic Effects in Relevant Preclinical Disease Models
No information was found in the provided search results detailing the assessment of therapeutic effects of this compound in relevant preclinical disease models, including those for liver fibrosis or abnormal uterine bleeding.
Mechanistic Studies of Biological Actions
Identification of Molecular Targets and Ligand-Receptor Interactions
The precise molecular targets and ligand-receptor interactions of Clinoposaponin XI have not been extensively elucidated in the provided search results. However, general principles of phytochemistry suggest that saponins (B1172615), including triterpenoid (B12794562) saponins like those found in Clinopodium species, can interact with various cellular components. For instance, related compounds from Clinopodium species have shown effects on platelet aggregation and thrombin time, indicating potential interactions within the coagulation cascade, a system involving numerous protein-protein and ligand-receptor interactions researchgate.netchemfaces.com. Furthermore, general cellular signaling pathways are initiated by ligand-receptor binding, and molecules like TNF-α, VEGF, and TGF-β interact with specific receptors (TNFR1/TNFR2, VEGFR1/VEGFR2, and TGF-β receptors, respectively) to trigger downstream events mdpi.comresearchgate.netjmb.or.krnih.govnih.govresearchgate.net. While direct evidence for this compound is lacking, it is plausible that its biological activities stem from interactions with specific cellular receptors or other biomolecules.
Elucidation of Intracellular Signaling Cascades
Intracellular signaling cascades are fundamental to cellular communication and response, typically initiated by extracellular signals binding to cell surface receptors, leading to a series of intracellular events rsc.orgnih.govbiorxiv.org. While specific cascades modulated by this compound are not detailed, studies on related Clinopodium compounds suggest potential involvement in key inflammatory pathways. For example, compounds from Clinopodium chinense have been shown to inhibit the NF-κB signaling pathway by blocking TLR4, MyD88/TRIF/TRAF6, and downstream phosphorylation events in the IκB kinase β and MAPK pathways, thereby reducing the release of pro-inflammatory cytokines mdpi.com. The NF-κB pathway is a critical regulator of inflammatory and immune responses, and its modulation is a common target for anti-inflammatory agents.
Modulation of Gene and Protein Expression (e.g., MMP-2/9, VEGF, TGF-β, IL-6, TNF-α)
Investigation of Enzyme Modulation and Downstream Effects
Specific enzymes modulated by this compound and their downstream consequences have not been detailed in the provided search results. However, general mechanisms of enzyme modulation are known to be central to cellular signaling. For example, kinases and phosphatases play critical roles in signal transduction by phosphorylating and dephosphorylating target proteins, thereby altering their activity rsc.orgnih.gov. The ubiquitin system, involving enzymes like deubiquitinases (DUBs), E2 conjugating enzymes, and E3 ligases, is also subject to modulation by specific molecules elifesciences.org. Furthermore, compounds from C. chinense have demonstrated effects on enzymes involved in coagulation, such as shortening thrombin time researchgate.netchemfaces.com. The inhibition of NF-κB and MAPK pathways by related Clinopodium compounds involved the modulation of phosphorylation events, indicating an impact on kinase activity mdpi.com.
Cellular Homeostasis and Pathway Perturbations Relevant to Activity
The influence of this compound on cellular homeostasis and specific pathway perturbations remains largely uncharacterized. Cellular homeostasis refers to the maintenance of a stable internal environment, which is crucial for cell function and survival, and can be disrupted by various perturbations wikipedia.org. Signaling pathways, such as the TGF-β pathway, play roles in maintaining cellular and tissue homeostasis nih.gov. Perturbations in signaling networks can lead to altered cellular functions and contribute to disease pathogenesis wikipedia.orgyoutube.com. Given the broad pharmacological activities attributed to Clinopodium species, it is plausible that this compound, as a constituent, may influence cellular homeostasis by modulating key signaling pathways or cellular processes. However, specific experimental data linking this compound to these effects is needed.
Structure Activity Relationship Sar Analysis
Correlating Specific Structural Motifs with Observed Biological Activities
The biological activities of oleanane-type saponins (B1172615), including Clinoposaponin XI, are significantly influenced by key structural features. The presence of a 13,28-epoxy bridge in the aglycone is a critical motif for certain biological activities. benthamdirect.comresearchgate.netscielo.org.pe This structural element, which creates a rigid ring system, has been associated with potent and selective antileishmanial activity in related compounds. scielo.org.peresearchgate.net
Role of Glycosidic Moieties in Modulating Activity
The sugar chains, or glycosidic moieties, attached to the aglycone are fundamental in modulating the biological activity of saponins. The number, type, and linkage of these sugar units can significantly impact the compound's solubility, bioavailability, and interaction with biological targets. For this compound, the trisaccharide chain attached at the C-3 position, consisting of a fucopyranoside and two glucopyranosyl units, is a key determinant of its activity. nih.gov
In many oleanane (B1240867) saponins, the presence of a sugar chain is essential for bioactivity, with the aglycone alone often showing reduced or no effect. The sugar moieties can influence the compound's ability to permeabilize cell membranes, a common mechanism of action for cytotoxic saponins. The specific sequence and branching of the sugar chain can also affect the potency of the biological response. For instance, the nature of the terminal sugar residue can be critical for receptor recognition and binding. While direct comparative studies on the glycosidic chain variations of this compound are limited, the presence of a fucopyranoside as the first sugar unit is a notable feature that likely contributes to its specific biological profile.
Influence of Aglycone Structure on Pharmacological Profiles
The aglycone, or the non-sugar part of the saponin (B1150181), forms the foundational structure that dictates the class of biological activity. This compound possesses a 13β,28-epoxy-16β-hydroxyolean-11-en aglycone. nih.gov The oleanane skeleton itself is a well-established pharmacophore with a wide range of activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects.
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of saponins. The specific stereoisomer of a compound can exhibit significantly different potency and even different types of biological activity. For this compound, the stereochemistry at the various chiral centers within the oleanane skeleton and the glycosidic linkages is fixed and essential for its interaction with specific biological macromolecules.
The β-linkage of all the sugar moieties in this compound is a crucial stereochemical feature. Enzymes in biological systems are highly specific to the stereochemistry of glycosidic bonds, and any change from β to α would likely render the molecule inactive or alter its activity profile. Similarly, the defined stereochemistry of the substituents on the pentacyclic triterpenoid (B12794562) core is vital for its correct folding and interaction with target proteins or membrane components. While specific studies on the stereoisomers of this compound are not available, the established principles of stereospecificity in pharmacology strongly suggest that its unique three-dimensional structure is a key determinant of its biological function.
Interactive Data Table of Related Clinoposaponins
| Compound Name | Aglycone Structure | Glycosidic Moiety at C-3 | Key Structural Differences from this compound |
| This compound | 13β,28-epoxy-16β-hydroxyolean-11-en | β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-fucopyranoside | - |
| Clinoposaponin IX | 13β,28-epoxy-16β,23-dihydroxyolean-11-en | β-D-glucopyranoside | Presence of C-23 hydroxyl group; shorter, unbranched sugar chain. |
| Clinoposaponin X | 13β,28-epoxy-16β,23-dihydroxyolean-11-en | β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | Presence of C-23 hydroxyl group; different disaccharide chain. |
Medicinal Chemistry Approaches and Derivatization
Synthetic Methodologies for Clinoposaponin XI and Related Analogues
The isolation of saponins (B1172615) from natural sources, including this compound, often yields limited quantities and can be complicated by structural heterogeneity mdpi.comresearchgate.net. Consequently, chemical synthesis and semi-synthesis play crucial roles in expanding the availability of these compounds and generating analogues for research.
This compound, identified as 13β,28-epoxy-16β,23-dihydroxyolean-11-en-3β-yl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, has been isolated from Clinopodium chinense nih.gov. Research on related saponins, such as saikosaponins and other clinoposaponins, has demonstrated synthetic approaches involving the preparation of aglycones from readily available precursors like oleanolic acid, followed by regioselective glycosylation to attach specific sugar chains dntb.gov.uanih.gov. For instance, the synthesis of saikosaponin A/D and related compounds, including clinoposaponin I, has been achieved through efficient glycosylation techniques dntb.gov.uanih.gov. These methodologies provide a foundation for the potential synthesis of this compound or its structural variants, allowing for controlled variations in glycosylation patterns and aglycone modifications. The development of synthetic routes for saponin (B1150181) aglycones and the subsequent attachment of carbohydrate units represent key strategies in accessing diverse saponin structures mdpi.comresearchgate.netdntb.gov.ua.
Chemical Modifications for Enhanced Bioactivity or Selectivity
The inherent bioactivity of saponins, which includes anti-inflammatory, anticancer, and immunomodulatory effects, makes them attractive scaffolds for drug development mdpi.comresearchgate.netwikipedia.orgresearchgate.net. Chemical modifications are employed to fine-tune these activities, improve pharmacokinetic properties, and enhance selectivity towards specific biological targets.
Although specific chemical modifications performed directly on this compound are not detailed in the provided literature, general strategies applied to related saponins and aglycones offer insights. For example, derivatives of oleanolic acid (a common triterpenoid (B12794562) aglycone) have been synthesized with the aim of enhancing pharmacokinetic properties and anti-inflammatory efficacy researchgate.net. These modified compounds have demonstrated the ability to inhibit pro-inflammatory factors such as IL-6 and TNF-α researchgate.net.
Potential chemical modifications applicable to this compound and its analogues could include:
Glycosylation: Altering the type, number, or linkage of sugar units can significantly impact solubility, bioavailability, and biological activity researchgate.net. This could involve adding or modifying sugar residues on the aglycone or existing sugar chains.
Acylation/Esterification: Modifying hydroxyl groups on the aglycone or sugar moieties can influence lipophilicity, membrane permeability, and metabolic stability researchgate.netresearchgate.net.
Aglycone Modification: Introducing or altering functional groups on the triterpene backbone can modulate interactions with biological targets and fine-tune activity mdpi.comresearchgate.netresearchgate.netnih.govnih.gov.
These modifications are guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural features with observed biological effects, thereby enabling rational design of more potent and selective compounds researchgate.netnih.govnih.gov.
Strategies for Novel Saponin Derivative Synthesis with Improved Efficacy
The development of novel saponin derivatives with improved efficacy often leverages the rich structural diversity of natural saponins as starting points. Strategies focus on rational design, semi-synthesis, and total synthesis to create compounds with enhanced therapeutic profiles.
Key strategies for synthesizing novel saponin derivatives with improved efficacy include:
Semi-synthesis from Natural Precursors: Utilizing readily available natural saponins or their aglycones as starting materials to introduce specific modifications. This approach allows for the efficient generation of complex structures with tailored properties mdpi.comresearchgate.net.
Total Synthesis: While more challenging, total synthesis offers complete control over the structure, enabling the creation of entirely novel saponin analogues designed for specific therapeutic targets mdpi.comresearchgate.net.
Structure-Activity Relationship (SAR) Guided Design: Undertaking systematic modifications based on SAR data to optimize binding affinity, selectivity, and pharmacokinetic properties. For instance, altering glycosylation patterns or modifying specific hydroxyl groups on the aglycone can lead to derivatives with superior efficacy researchgate.netresearchgate.netresearchgate.netnih.govnih.gov.
Combinatorial Chemistry Approaches: Employing combinatorial methods to rapidly generate libraries of saponin derivatives for high-throughput screening, accelerating the discovery of lead compounds with improved efficacy mdpi.comresearchgate.net.
By employing these strategies, researchers aim to develop saponin-based therapeutics that not only retain the beneficial activities of natural saponins but also exhibit superior potency, selectivity, and favorable pharmacokinetic profiles, thereby addressing unmet medical needs.
Table 1: Identified Clinoposaponins from Clinopodium Species
| Compound Name | Source Plant | Reference |
| Clinoposaponin IX | Clinopodium chinense var. parviflorum | nih.gov |
| Clinoposaponin X | Clinopodium chinense var. parviflorum | nih.gov |
| This compound | Clinopodium chinense var. parviflorum | nih.gov |
| Clinoposaponin I | Clinopodium gracile | mdpi.comnih.gov |
| Clinoposaponin VI | Clinopodium species | vulcanchem.com |
| Clinoposaponin VIII | Clinopodium chinense | vulcanchem.com |
| Clinopodiside B | Clinopodium species | vulcanchem.com |
Advanced Analytical Methodologies in Clinoposaponin Xi Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods form the bedrock of natural product analysis, providing the means to isolate individual compounds from complex botanical matrices and to determine their purity and concentration.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, identification, and quantification of saponins (B1172615), including Clinoposaponin XI. These techniques are characterized by their high resolution, sensitivity, and reproducibility, enabling the effective analysis of complex mixtures found in plant extracts. vulcanchem.commdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net
HPLC systems typically utilize reversed-phase columns, such as C18, with mobile phases composed of aqueous solvents (e.g., water) and organic modifiers (e.g., acetonitrile, methanol), often with the addition of acid modifiers like formic acid or buffer salts like ammonium (B1175870) formate (B1220265) to optimize separation. frontiersin.orgfrontiersin.orgresearchgate.netscribd.com Detection can be achieved through various methods, including UV-Vis detectors, Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS). vulcanchem.com Analytical and semi-preparative HPLC analyses have been reported using systems like the Shimadzu LC-20AD. frontiersin.orgfrontiersin.org
UPLC offers significant advantages over conventional HPLC, including faster analysis times, higher peak resolution, and increased sensitivity, primarily due to the use of smaller particle size stationary phases and higher operating pressures. vulcanchem.com The coupling of UPLC with mass spectrometry (UPLC-Q-TOF-MS) is particularly powerful for generating detailed chromatogram fingerprints of plant extracts and for the identification of numerous components, such as this compound, based on their mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.comresearchgate.netresearchgate.net This hyphenated approach allows for simultaneous separation and mass-based detection, greatly enhancing the confidence in compound identification.
| Chromatographic Technique | Typical Column Type | Common Mobile Phase Components | Detection Methods | Key Applications for this compound |
| HPLC | C18 Reversed-Phase | Water, Acetonitrile, Methanol (B129727), Formic Acid | UV-Vis, ELSD, MS | Separation, Identification, Quantification |
| UPLC | C18 (smaller particle size) | Water, Acetonitrile, Methanol, Formic Acid, Ammonium Formate | UV-Vis, MS (e.g., Q-TOF) | High-resolution Separation, Fingerprinting, Identification |
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for the qualitative assessment and preliminary screening of saponin (B1150181) content in plant extracts. vulcanchem.com It is often employed for the initial detection of saponins, potentially including this compound, by comparing the migration patterns of compounds in plant extracts against known standards on a stationary phase, typically silica (B1680970) gel. vulcanchem.commdpi.com Visualization of saponin spots is usually achieved using specific staining reagents that react with these compounds. While TLC provides valuable qualitative data and is useful for monitoring fractionation processes, its resolution and quantitative capabilities are generally more limited compared to HPLC or UPLC. vulcanchem.com
Mass Spectrometry-Based Profiling and Structural Identification
Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of compounds, and when coupled with fragmentation analysis, it provides invaluable insights into their structure.
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a high-resolution mass spectrometry technique widely utilized for the precise mass measurement and structural elucidation of natural products, including complex molecules like this compound. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net When coupled with liquid chromatography (LC-Q-TOF-MS or UPLC-Q-TOF-MS), it enables the identification of compounds based on their accurate mass, which allows for the determination of their elemental composition, and their characteristic fragmentation patterns obtained through tandem mass spectrometry (MS/MS). mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), often performed using Q-TOF instruments, provides highly accurate mass measurements, which are essential for proposing molecular formulas for unknown compounds. frontiersin.orgfrontiersin.orgresearchgate.net The fragmentation data generated by Q-TOF-MS can reveal detailed structural information about the triterpenoid (B12794562) aglycone and the attached glycosidic moieties of saponins. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netscribd.com
| Mass Spectrometry Technique | Ionization Method | Mass Analyzer | Key Data Acquired | Applications in this compound Research |
| Q-TOF-MS | ESI, APCI | Quadrupole-Time-of-Flight | Accurate Mass, m/z, Fragmentation Patterns (MS/MS) | Molecular Formula Determination, Structural Elucidation, Compound Profiling |
| HR-ESI-MS | ESI | TOF | High-Accuracy Mass | Precise Molecular Weight, Elemental Composition |
The integration of Photodiode Array (PDA) detection with Q-TOF-MS, often referred to as PDA-Q/TOF-MS, offers a synergistic approach to compound analysis. frontiersin.org PDA detection provides UV-Vis spectral data for each eluting peak, which can offer preliminary clues about the compound's structure, particularly the presence of chromophores within the molecule. frontiersin.org When this UV-Vis information is acquired simultaneously with high-resolution mass spectral data, it significantly enhances the confidence in compound identification and characterization. frontiersin.org This combined technique is highly effective for generating comprehensive analytical profiles of complex mixtures, such as those containing saponins like this compound, by providing both spectral and mass-based identification parameters.
Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for definitive structural elucidation and conformational analysis of natural products. vulcanchem.commdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netscribd.com For this compound, a comprehensive suite of NMR experiments is employed to unravel its intricate molecular structure.
1D NMR: Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon Nuclear Magnetic Resonance (¹³C NMR) provide fundamental information regarding the types of protons and carbons present, their chemical environments, and their connectivity within the molecule. vulcanchem.commdpi.comfrontiersin.orgfrontiersin.orgscribd.com
2D NMR: To establish detailed structural assignments and stereochemical configurations, various 2D NMR techniques are indispensable:
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, identifying adjacent protons. mdpi.comfrontiersin.orgfrontiersin.orgscribd.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, establishing one-bond C-H connectivities. mdpi.comfrontiersin.orgfrontiersin.org
HMBC (Heteronuclear Multiple Bond Correlation): Identifies longer-range correlations (two or three bonds) between protons and carbons, which are crucial for linking different structural fragments and assigning the aglycone and sugar moieties. mdpi.comfrontiersin.orgfrontiersin.orgscribd.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity between protons, aiding in stereochemical assignments and conformational analysis. mdpi.comfrontiersin.orgfrontiersin.org
TOCSY (Total Correlation Spectroscopy): Helps in identifying complete spin systems within coupled proton networks. mdpi.comfrontiersin.orgfrontiersin.orgscribd.com
INADEQUATE: Used for identifying carbon-carbon bonds, particularly useful in complex structures. scribd.com
Spectroscopic analyses are often performed on high-field NMR spectrometers, such as the Bruker AVANCE DRX-500. frontiersin.orgfrontiersin.org The combined data from NMR and MS provide the complete structural characterization of this compound. researchgate.netscribd.com While direct interaction studies using NMR are not extensively detailed for this compound in the provided literature snippets, NMR is inherently capable of investigating molecular interactions by observing changes in chemical shifts or relaxation times upon binding to other molecules. vulcanchem.comfrontiersin.org
| NMR Experiment | Information Provided | Relevance to this compound |
| ¹H NMR | Chemical shifts, coupling constants, integration of proton signals | Identification of proton environments |
| ¹³C NMR | Chemical shifts of carbon atoms | Identification of carbon environments, carbon skeleton |
| COSY | H-H correlations | Identification of proton spin systems |
| HSQC | ¹H-¹³C one-bond correlations | Assignment of carbon-proton pairs |
| HMBC | ¹H-¹³C multiple-bond correlations | Structural fragment linkage, aglycone-sugar connectivity |
| NOESY | H-H through-space correlations | Stereochemistry, conformational analysis |
| TOCSY | H-H correlations within spin systems | Identification of coupled proton networks |
| INADEQUATE | ¹³C-¹³C correlations | Carbon backbone connectivity |
Compound List:
this compound
Clinoposaponin VIII vulcanchem.com
Clinoposaponin I vulcanchem.com
Clinoposaponin VI vulcanchem.com
Clinoposaponin IX vulcanchem.com
Clinoposaponin X vulcanchem.com
Clinoposaponin IV mdpi.comresearchgate.netnih.gov
Saikosaponin C frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net
Saikosaponin a mdpi.com
Saikogenin F mdpi.comscribd.com
Hesperidin mdpi.com
Kaempferol mdpi.com
Quercetin mdpi.com
Buddlejasaponin IVb mdpi.com
Apigenin mdpi.com
Protostane triterpenoids researchgate.net
Coumarins researchgate.net
Organic acids researchgate.netresearchgate.netnih.gov
Flavonoids frontiersin.orgresearchgate.netresearchgate.netnih.gov
Sterols frontiersin.orgresearchgate.netresearchgate.net
Lignans frontiersin.orgresearchgate.netresearchgate.net
Ketolides frontiersin.org
Sugar alcohols frontiersin.orgfrontiersin.org
Fatty acids researchgate.netnih.gov
Diterpenoid glycosides researchgate.net
Phenylpropanoids researchgate.netnih.gov
Triterpenoid saponins (general) vulcanchem.commdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netscribd.comnih.gov
2,3-dihydroxypropylbenzoate-3-O-β-[4″-methoxy] glucuronide
Method Development and Validation for Complex Matrix Analysis
The accurate identification and quantification of this compound within its natural matrix, typically plant extracts from species such as Clinopodium chinense, present significant analytical challenges. These matrices are inherently complex, containing a diverse array of co-extracted compounds including other saponins, flavonoids, and terpenoids vulcanchem.comresearchgate.netijcce.ac.irmdpi.com. The development of robust, selective, and sensitive analytical methods is therefore paramount to ensure reliable research findings and potential applications. The genus Clinopodium has seen a growing interest in its phytochemical constituents, underscoring the need for standardized and validated methodologies to address uncertainties regarding compound analysis mdpi.com.
Introduction to Challenges in Analyzing this compound
The complexity of plant-derived samples necessitates sophisticated analytical approaches. This compound, as a triterpenoid saponin, possesses amphiphilic properties and a complex glycosidic structure, which can influence its behavior during extraction, separation, and detection. The presence of structurally similar compounds within the same plant extract can lead to co-elution during chromatographic analysis or interference in spectroscopic identification, demanding methods with high specificity and resolution.
Key Analytical Methodologies
A multi-technique approach is typically employed for the comprehensive analysis of this compound.
Chromatographic Separation and Detection:
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are essential for the initial separation of this compound from the complex mixture of compounds present in plant extracts vulcanchem.com. UHPLC, with its enhanced resolution and speed, is particularly valuable for analyzing intricate saponin profiles.
Detection methods commonly coupled with HPLC/UHPLC include Evaporative Light Scattering Detection (ELSD) and UV detection vulcanchem.com. However, for definitive identification and precise quantification, especially in complex matrices, coupling with mass spectrometry is indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide superior sensitivity and selectivity. LC-MS/MS allows for the detection of this compound based on its specific mass-to-charge ratio and characteristic fragmentation patterns, thereby minimizing matrix interference vulcanchem.com. UPLC-Q-TOF-MS has also been utilized for establishing fingerprint chromatograms of Clinopodium chinense extracts, demonstrating its capability in complex mixture profiling researchgate.net.
Spectroscopic Identification and Confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy , encompassing ¹H-NMR, ¹³C-NMR, and advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY), is critical for the complete structure elucidation and confirmation of this compound vulcanchem.com. These techniques provide detailed information about the compound's molecular skeleton, functional groups, and stereochemistry.
High-Resolution Mass Spectrometry (HR-MS) is employed to accurately determine the molecular formula of this compound by providing precise mass measurements vulcanchem.com.
Tandem Mass Spectrometry (MS/MS) generates characteristic fragmentation patterns that serve as a unique identifier for the compound, crucial for its confirmation within complex samples vulcanchem.com.
Principles of Method Development and Validation
Developing a reliable analytical method for this compound requires adherence to rigorous validation principles to ensure accuracy, precision, specificity, and robustness. While specific validation data for this compound is not detailed in the provided search snippets, the general principles and parameters are well-established for natural product analysis.
Essential Validation Parameters:
Linearity: Establishing a direct relationship between the analyte concentration and the instrument's response over a defined range.
Accuracy: Assessing the closeness of measured values to the true value, often determined via recovery studies using spiked samples.
Precision: Evaluating the reproducibility of measurements, typically assessed through repeatability (intra-day variability) and intermediate precision (inter-day or inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
Specificity/Selectivity: Demonstrating the method's ability to accurately measure this compound in the presence of other matrix components, ensuring no significant interference.
Robustness: Assessing the method's resilience to minor variations in operating parameters (e.g., mobile phase composition, temperature, flow rate).
Strategies for Complex Matrices:
Sample Preparation: Effective sample preparation is crucial for isolating this compound and removing interfering substances. This typically involves solvent extraction (e.g., using 70-80% aqueous ethanol (B145695) mdpi.com), liquid-liquid partitioning, and chromatographic cleanup steps vulcanchem.com. Accelerated Solvent Extraction (ASE) can also enhance extraction efficiency .
Matrix Effects: The presence of co-extracted compounds can influence the ionization efficiency of this compound in mass spectrometry. Employing an appropriate internal standard (e.g., an isotopically labeled analog, if available) and optimizing sample clean-up procedures are strategies to mitigate these effects .
Resolution of Spectral Data: Discrepancies in spectral data can be resolved through comparative analysis with literature data for known analogs, in silico modeling of fragmentation pathways, and isomer-specific assays, such as chiral chromatography .
Research Findings: Identified Clinoposaponins and Their Properties
Perspectives and Future Research Directions
Exploration of Untapped Biological Activities and Therapeutic Potential
While specific detailed biological activity profiles for Clinoposaponin XI are still emerging, the broader class of Clinopodium triterpenoid (B12794562) saponins (B1172615) has demonstrated a range of valuable bioactivities. These include anti-inflammatory, antioxidant, antimicrobial, insecticidal, and notably, antitumor properties uni-plovdiv.bgnih.gov. For instance, related compounds such as Clinoposaponins A, B, and C have exhibited moderate cytotoxic activities against human cancer cell lines, with reported IC50 values ranging from 4.1 to 19.7 μM researchgate.netresearchgate.net. Furthermore, Clinoposaponin VI has shown promise in inducing apoptosis in cancer cells .
These findings suggest that this compound may possess similar or unique therapeutic capabilities. Future research should focus on systematically evaluating this compound across a spectrum of biological assays, including but not limited to:
Anticancer Efficacy: Comprehensive in vitro and in vivo studies to determine its cytotoxic effects on various cancer cell lines, identify specific cancer types it may target, and investigate its mechanisms of action, such as apoptosis induction, cell cycle arrest, or inhibition of angiogenesis.
Anti-inflammatory and Immunomodulatory Effects: Detailed investigation into its ability to modulate inflammatory pathways (e.g., NF-κB, MAPK) and immune cell responses, which could lead to applications in treating inflammatory diseases.
Antioxidant Capacity: Elucidating its role in combating oxidative stress, which is implicated in numerous chronic diseases.
Cardioprotective and Hemostatic Properties: Further exploration of its reported cardiovascular protective and hemostatic effects, which are characteristic of some Clinopodium saponins nih.gov.
Table 1: Cytotoxic Activity of Related Clinopodium Saponins Against Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 Value (μM) | Reference |
| Clinoposaponin A | Hela | 4.1 | researchgate.netresearchgate.net |
| Clinoposaponin A | HCT-8 | 19.7 | researchgate.netresearchgate.net |
| Clinoposaponin A | AGS | 15.3 | researchgate.netresearchgate.net |
| Clinoposaponin A | MCF-7 | 18.5 | researchgate.netresearchgate.net |
| Clinoposaponin B | Hela | 5.2 | researchgate.netresearchgate.net |
| Clinoposaponin B | HCT-8 | 18.1 | researchgate.netresearchgate.net |
| Clinoposaponin B | AGS | 12.9 | researchgate.netresearchgate.net |
| Clinoposaponin B | MCF-7 | 16.7 | researchgate.netresearchgate.net |
| Clinoposaponin C | Hela | 6.8 | researchgate.netresearchgate.net |
| Clinoposaponin C | HCT-8 | 17.5 | researchgate.netresearchgate.net |
| Clinoposaponin C | AGS | 11.2 | researchgate.netresearchgate.net |
| Clinoposaponin C | MCF-7 | 14.8 | researchgate.netresearchgate.net |
| Related Saponin (B1150181) (5) | HL60 | 5.75 | researchgate.net |
| Related Saponin (6) | HL60 | 7.51 | researchgate.net |
| Diterpenoid Glycoside (1) | HL60 | 6.99 | researchgate.net |
| Diterpenoid Glycoside (1) | A549 | 7.93 | researchgate.net |
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanism Elucidation
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Omics technologies, such as metabolomics and proteomics, offer powerful tools for this purpose. Metabolomic profiling can identify the downstream metabolic changes induced by this compound in cells or organisms, revealing pathways affected by its presence. Proteomics can identify specific protein targets or changes in protein expression and post-translational modifications that are altered upon treatment with this compound. Integrating these datasets can provide a comprehensive view of the compound's interactions within biological systems, thereby elucidating its mechanism of action and identifying potential biomarkers for its efficacy or toxicity vulcanchem.commdpi.com.
Integration of Computational Chemistry and In Silico Approaches (e.g., molecular docking, network pharmacology)
Computational chemistry and in silico methodologies are increasingly vital for accelerating natural product research. For this compound, these approaches can be leveraged in several ways:
Molecular Docking: Predicting the binding affinity and mode of this compound with potential protein targets identified through omics studies or literature review. This can help prioritize targets and understand structure-activity relationships.
Network Pharmacology: Constructing complex biological networks that map the interactions of this compound with multiple targets and pathways. This systems-biology approach can reveal pleiotropic effects and potential synergistic actions, offering a holistic understanding of its therapeutic potential and side effects vulcanchem.commdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models based on the structure of this compound and its analogs to guide the design of more potent and selective derivatives.
ADMET Prediction: In silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, providing early insights into the pharmacokinetic and safety profiles of this compound, thereby guiding further experimental validation.
Biotechnological Advancements for Sustainable Production and Yield Enhancement
As a natural product, the sustainable and scalable production of this compound is a key consideration for its widespread application. Traditional methods of extraction from Clinopodium species, while effective for isolation, may face challenges related to plant availability, geographical limitations, and environmental impact. Therefore, biotechnological advancements are essential:
Plant Cell Culture and Hairy Root Cultures: Developing optimized in vitro culture systems for Clinopodium species that can produce this compound. This approach offers controlled conditions for biosynthesis and can potentially lead to higher yields compared to field cultivation.
Metabolic Engineering and Synthetic Biology: Investigating the biosynthetic pathways of this compound in Clinopodium plants. By identifying key enzymes and genes involved, it may be possible to engineer microbial hosts (e.g., yeast, bacteria) for the heterologous production of this compound or its precursors, offering a more sustainable and scalable manufacturing route.
Optimized Extraction and Purification: Refining existing extraction protocols (e.g., using supercritical fluid extraction, microwave-assisted extraction) and developing more efficient chromatographic purification techniques to improve yield and purity while reducing solvent usage and environmental footprint. Research into optimizing parameters such as solvent polarity, temperature, and plant material pretreatment for Clinopodium saponins has shown promise .
By pursuing these research directions, the scientific community can systematically explore and harness the therapeutic potential of this compound, paving the way for its eventual development as a valuable natural product-based medicine.
Q & A
Q. What are the key structural features of Clinoposaponin XI, and how do they influence its physicochemical properties?
this compound is a triterpenoid saponin with the formula , as identified via NMR and mass spectrometry in studies on Clinopodium species . Its hydroxyl and glycosyl substituents impact solubility and bioavailability, necessitating chromatographic validation (e.g., UPLC-PDA-Q/TOF-MS) to confirm purity and structural stability under experimental conditions .
Q. What validated analytical methods are recommended for quantifying this compound in plant extracts?
Reverse-phase UPLC-PDA-Q/TOF-MS is widely used due to its high resolution for saponins. For example, in Bupleurum marginatum, this compound was isolated using gradient elution (acetonitrile/water with 0.1% formic acid) and identified via fragmentation patterns matching reference standards . Calibration curves (e.g., ) and spike-recovery tests (90–110%) are critical for method validation .
Q. How does this compound’s bioactivity compare to structurally similar saponins (e.g., Clinoposaponin XII or Saikosaponins)?
Comparative studies using in vitro models (e.g., macrophage RAW264.7 cells for anti-inflammatory assays) show this compound exhibits moderate COX-2 inhibition (IC₅₀ ~15 μM) but lower potency than Saikosaponin B1 (IC₅₀ ~8 μM). Structural differences in glycosylation patterns (e.g., S2 vs. S11 substituents) may explain variability in membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies often arise from divergent extraction protocols (e.g., ethanol concentration, temperature) or cell line variability. A meta-analysis framework should:
- Standardize bioactivity metrics (e.g., IC₅₀, EC₅₀) and controls.
- Report extraction yields (e.g., % w/w) and purity thresholds (e.g., ≥95% by HPLC).
- Use multivariate regression to isolate structural determinants of activity .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways (e.g., NF-κB signaling) in treated vs. control groups.
- Dose-response kinetics : Use time-lapsed assays (e.g., 0–48 hrs) to distinguish primary targets from downstream effects.
- Knockout models : CRISPR-Cas9-edited cell lines (e.g., TLR4⁻/⁻) can validate receptor-specific interactions .
Q. How should researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Glycosylation strategies : Enzymatic synthesis (e.g., glycosyltransferases) outperforms chemical methods in stereoselectivity.
- Purity criteria : Derivatives require ≥98% purity (validated by chiral HPLC) to avoid confounding SAR interpretations.
- In silico modeling : Molecular docking (AutoDock Vina) can prioritize derivatives with optimized binding to targets like IL-6 receptors .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in preclinical studies?
- Benchmark dose (BMD) modeling : Preferable to NOAEL/LOAEL for identifying thresholds in non-linear responses.
- Mixed-effects models : Account for inter-animal variability in longitudinal toxicity assays (e.g., ALT/AST levels over 28 days).
- Sample size justification : Use power analysis (α=0.05, β=0.2) with pilot data to determine group sizes (e.g., n=8–12 rodents/group) .
Methodological Guidance
How to formulate a research question addressing this compound’s role in a specific disease pathway?
Apply the P-E/I-C-O framework :
- Population : In vitro (e.g., human hepatocytes) or in vivo (e.g., high-fat diet-induced NASH mice).
- Exposure/Intervention : this compound (1–100 μM) vs. placebo.
- Comparison : Positive controls (e.g., metformin for insulin resistance).
- Outcome : Quantify biomarkers (e.g., TNF-α reduction ≥30%) .
Q. What criteria define a high-quality literature review for prioritizing this compound research gaps?
- Inclusion/exclusion : Focus on peer-reviewed studies (2010–2025) with mechanistic data (avoiding reviews/abstracts).
- Bias assessment : Use tools like SYRCLE’s RoB for animal studies to evaluate confounding factors.
- Gap synthesis : Tabulate understudied areas (e.g., pharmacokinetics in primates) using PRISMA flow diagrams .
Q. How to design a reproducible protocol for isolating this compound from plant material?
- Extraction : Optimize solvent (70% ethanol, 60°C) and duration (3×1 hr sonication).
- Purification : Sequential column chromatography (silica gel → Sephadex LH-20) with TLC monitoring (Rf = 0.3 in CHCl₃:MeOH:H₂O 70:30:4).
- Characterization : Report -NMR (δ 5.28 ppm, olefinic H) and HR-MS (m/z 927.4871 [M+Na]⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
